molecular formula C28H32N8O5 B337032 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE

Cat. No.: B337032
M. Wt: 560.6 g/mol
InChI Key: AIXGGPFVTJBCEP-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a triazine ring substituted with piperidine groups, a hydrazone linkage, and a nitrobenzoate ester, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through the reaction of cyanuric chloride with piperidine under controlled conditions.

    Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the hydrazone derivative with 3-nitrobenzoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperidine groups can be substituted with other amines or nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester linkage.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted triazine derivatives.

    Hydrolysis: 3-nitrobenzoic acid and the corresponding alcohol.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]-2-ethoxyphenyl 4-methylbenzoate
  • 4-[(E)-{[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]benzoic acid

Uniqueness

Compared to similar compounds, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-NITROBENZOATE is unique due to its specific substitution pattern and the presence of both a nitro group and a methoxy group.

Properties

Molecular Formula

C28H32N8O5

Molecular Weight

560.6 g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-nitrobenzoate

InChI

InChI=1S/C28H32N8O5/c1-40-24-17-20(11-12-23(24)41-25(37)21-9-8-10-22(18-21)36(38)39)19-29-33-26-30-27(34-13-4-2-5-14-34)32-28(31-26)35-15-6-3-7-16-35/h8-12,17-19H,2-7,13-16H2,1H3,(H,30,31,32,33)/b29-19+

InChI Key

AIXGGPFVTJBCEP-VUTHCHCSSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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